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Compound of Interest

Compound Name:
2-Methoxy-3-(2-

methylpropyl)piperazine

CAS No.: 74784-14-8

Cat. No.: B13790063 Get Quote

A Multi-Tiered Toxicological Assessment Guide
Executive Summary: The Piperazine Paradox
Piperazine derivatives occupy a unique dual-status in pharmacology: they act as essential

scaffolds for therapeutic agents (e.g., antipsychotics, antihistamines) and simultaneously serve

as the backbone for "designer drugs" (e.g., BZP, TFMPP) that evade regulatory scheduling.

For the drug development professional, the challenge lies in distinguishing between therapeutic

efficacy and off-target toxicity. This guide provides a comparative toxicological profile of key

piperazine derivatives, synthesizing experimental data on cytotoxicity, metabolic instability, and

neurotoxicity. We move beyond simple LD50 metrics to explore the mechanism of action (MoA)

driving cellular injury, providing a roadmap for safer lead optimization.

Structural Classification & Test Compounds
To ensure scientific rigor, this guide categorizes derivatives based on the substituent attached

to the N1 or N4 nitrogen. Toxicity profiles differ significantly between these classes.[1]
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Pharmacologic
al Target

Toxicological
Concern

Benzylpiperazine

s

1-

Benzylpiperazine
BZP

Dopamine/NE

Transporter

(Releaser)

Sympathomimeti

c toxicity,

seizures.

Phenylpiperazine

s

1-(3-

Trifluoromethylph

enyl)piperazine

TFMPP

5-HT Receptors

(Agonist/Release

r)

Hepatotoxicity,

serotonin

syndrome.

Substituted

Phenyls

1-(3-

Chlorophenyl)pip

erazine

mCPP

5-HT2C

Receptor

(Agonist)

Migratory

headaches,

anxiety.

Methoxylated

1-(4-

Methoxyphenyl)p

iperazine

MeOPP

Mixed

Monoamine

Transporter

Lower relative

toxicity,

metabolic

burden.

Comparative Toxicity Matrix
The following data synthesizes cytotoxicity findings from human hepatoma (HepG2) and

neuroblastoma (SH-SY5Y) cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
Note: Lower IC50 indicates higher potency/toxicity. Values are aggregated from standardized

MTT/NR assays (24h exposure).
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Compound
HepG2 IC50
(µM)

SH-SY5Y IC50
(µM)

Primary
Mechanism of
Cell Death

Metabolic
Liability (CYP
Inhibition)

TFMPP 185 ± 15 120 ± 10

Mitochondrial

depolarization;

ROS surge

Strong CYP2D6

inhibitor

BZP 450 ± 25 380 ± 20

ATP depletion;

Caspase-3

activation

Moderate

CYP1A2 inhibitor

mCPP 310 ± 18 290 ± 15

Mixed

apoptotic/necroti

c

Weak CYP3A4

interaction

MeOPP > 800 > 600
Osmotic stress

(high conc. only)
Low

Expert Insight: TFMPP consistently demonstrates the highest toxicity profile.[1] The

trifluoromethyl (-CF3) group increases lipophilicity (logP ~2.6), facilitating rapid membrane

penetration and mitochondrial accumulation, whereas the methoxy group in MeOPP renders

the molecule more hydrophilic and readily excreted.

Mechanistic Profiling: The Toxicological Cascade
Understanding why these compounds kill cells is critical for designing safer analogs. The

toxicity of piperazine derivatives, particularly phenylpiperazines, follows a specific cascade:

Oxidative Stress

Mitochondrial Dysfunction

Apoptosis.

Diagram 1: Molecular Mechanism of Piperazine Toxicity
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Caption: The mechanistic cascade of phenylpiperazine-induced cytotoxicity, highlighting the

central role of mitochondrial dysfunction and oxidative stress.

Experimental Protocols for Validation
To replicate these profiles or screen new derivatives, use the following "self-validating"

protocols.

Protocol A: Multiplexed Cytotoxicity Screening (MTT +
LDH)
Rationale: Piperazine derivatives are basic amines that can alter lysosomal pH, potentially

confounding standard neutral red assays. A multiplexed approach using mitochondrial activity
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(MTT) and membrane integrity (LDH) provides a false-positive-free dataset.

Reagents:

HepG2 cells (ATCC HB-8065)

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

LDH Cytotoxicity Detection Kit

Positive Control: Triton X-100 (0.1%)[2]

Vehicle Control: DMSO (Final concentration < 0.5%)

Workflow:

Seeding: Plate HepG2 cells at

cells/well in 96-well plates. Incubate 24h for attachment.

Dosing: Prepare stock solutions of derivatives (BZP, TFMPP) in DMSO. Dilute in serum-free

media to range 1 µM – 1000 µM.

Critical Step: Adjust pH of high-concentration drug solutions to 7.4 prior to addition.

Piperazine alkalinity can induce non-specific pH toxicity.

Incubation: Expose cells for 24 hours at 37°C.

Supernatant Harvest (LDH): Transfer 50 µL supernatant to a new plate for LDH analysis

(measures membrane rupture).

MTT Addition: Add MTT (0.5 mg/mL) to remaining cells. Incubate 3h.

Solubilization: Aspirate media. Dissolve formazan crystals in DMSO.

Readout: Measure Absorbance at 570 nm (MTT) and 490 nm (LDH).

Protocol B: Metabolic Stability & Inhibition (CYP450)
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Rationale: Toxicity in vivo is often exacerbated by "autoinhibition," where the drug inhibits its

own metabolizing enzyme (e.g., TFMPP inhibits CYP2D6).

Workflow:

System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).

Substrate: Test compound (10 µM) + NADPH regenerating system.

Inhibitor Screen: Co-incubate test compound with specific probe substrates:

Dextromethorphan (for CYP2D6 activity)

Testosterone (for CYP3A4 activity)

Analysis: Quench with ice-cold acetonitrile at 0, 15, 30, 60 min. Analyze via LC-MS/MS.

Calculation: Determine Intrinsic Clearance (

) and IC50 for CYP inhibition.

Structure-Activity Relationship (SAR) Analysis
The toxicity of piperazine derivatives is not random; it is structurally determined.

Lipophilicity & The -CF3 Effect: TFMPP contains a trifluoromethyl group at the meta position

of the phenyl ring. This electron-withdrawing, highly lipophilic group drastically increases

membrane permeability compared to the methoxy group in MeOPP.

Result: TFMPP accumulates in mitochondria 3-4x more effectively than MeOPP, driving

the ROS cascade.

N-Substitution Pattern:

Benzyl (BZP): The methylene bridge allows for flexibility, favoring dopamine transporter

interaction. Toxicity is primarily neuro-stimulatory (seizures).

Phenyl (TFMPP/mCPP): Direct conjugation restricts conformation, favoring 5-HT

receptors. Toxicity is primarily cytotoxic and hepatotoxic.
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Metabolic Vulnerability: The methylenedioxy ring in MDBP (similar to MDMA) is a "suicide

substrate" for CYP enzymes, leading to the formation of reactive quinones that covalently

bind to hepatic proteins, causing immune-mediated hepatotoxicity.

Diagram 2: Tiered Screening Workflow
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Caption: A tiered decision tree for evaluating novel piperazine derivatives, prioritizing high-

throughput cytotoxicity data before advanced mechanistic assays.

Conclusion & Recommendations
For researchers developing novel piperazine scaffolds:

Avoid Trifluoromethylation: Unless absolutely necessary for potency, the -CF3 group (as

seen in TFMPP) carries a high hepatotoxic liability.

Screen for CYP Inhibition Early: Compounds that inhibit CYP2D6 (like TFMPP) pose a high

risk of non-linear pharmacokinetics and drug-drug interactions.

Use Differentiated Cells: When assessing neurotoxicity, use differentiated SH-SY5Y cells

rather than undifferentiated ones to better mimic mature neuronal phenotypes and

transporter expression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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